molecular formula C9H5BrF2N2 B595432 3-Bromo-7,8-difluoroquinolin-4-amine CAS No. 1208854-06-1

3-Bromo-7,8-difluoroquinolin-4-amine

Cat. No.: B595432
CAS No.: 1208854-06-1
M. Wt: 259.054
InChI Key: SDSLPFOQIWWULS-UHFFFAOYSA-N
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Description

3-Bromo-7,8-difluoroquinolin-4-amine is a bromo- and difluoro-substituted quinoline of high interest in medicinal chemistry and drug discovery research. The quinoline scaffold is a privileged structure in pharmacology, known for its presence in compounds with a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties . This compound serves as a versatile synthetic intermediate, particularly in the development of kinase inhibitors. The 4-aminoquinoline core is a recognized hinge-binding motif in kinase inhibitor design . The strategic bromine substitution at the 3-position provides a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to rapidly explore chemical space and optimize compound properties . The 7,8-difluoro pattern is significant for tuning the electron distribution and potency of the molecule, as fluorination is a common strategy to modulate bioavailability, metabolic stability, and binding affinity in lead optimization campaigns . The compound is provided for research applications only, including as a building block for the synthesis of targeted chemical libraries or as a precursor for potential glycogen synthase kinase-3 (GSK-3) inhibitors and other therapeutic agents . It must be handled by qualified laboratory personnel in accordance with all applicable safety regulations.

Properties

CAS No.

1208854-06-1

Molecular Formula

C9H5BrF2N2

Molecular Weight

259.054

IUPAC Name

3-bromo-7,8-difluoroquinolin-4-amine

InChI

InChI=1S/C9H5BrF2N2/c10-5-3-14-9-4(8(5)13)1-2-6(11)7(9)12/h1-3H,(H2,13,14)

InChI Key

SDSLPFOQIWWULS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=NC=C(C(=C21)N)Br)F)F

Synonyms

4-Amino-3-bromo-7,8-difluoroquinoline

Origin of Product

United States

Comparison with Similar Compounds

Implications for Target Compound :

  • The 7,8-difluoro substitution would likely split NMR signals further due to coupling between adjacent fluorine atoms.
  • A higher melting point than monofluoro analogs is expected due to increased crystallinity from fluorine’s electronegativity .

Preparation Methods

Cyclization of Halogenated Aniline Precursors

A foundational approach involves cyclizing halogenated aniline derivatives to form the quinoline core. For example, 2-alkynyl anilines substituted with fluorine at positions 7 and 8 can undergo cyclization in the presence of tribromofluoromethane (CBr₃F) under amine basic conditions. This method, adapted from the synthesis of 4-bromo-2-fluoroquinoline derivatives , leverages CBr₃F as a dual halogen source (Br and F).

Mechanistic Pathway :

  • Alkyne activation : The 2-alkynyl aniline undergoes base-assisted deprotonation, facilitating nucleophilic attack on CBr₃F.

  • Cyclization : Intramolecular cyclization forms the quinoline ring, with bromine and fluorine incorporated at positions 3 and 7/8, respectively .

  • Amination : Post-cyclization amination at position 4 is achieved via Buchwald-Hartwig coupling using palladium catalysts (e.g., Pd(OAc)₂) and ammonia equivalents .

Key Reaction Conditions :

  • Solvent: N-Methylmorpholine or DMF

  • Base: Cs₂CO₃ or KOtBu

  • Temperature: 80–120°C

  • Yield (estimated): 40–60% (cyclization), 70–85% (amination) .

Directed Bromination of 7,8-Difluoroquinolin-4-amine

Direct bromination of preformed 7,8-difluoroquinolin-4-amine offers a streamlined route. However, regioselectivity is critical, as the amine group at position 4 activates ortho/para positions. To favor bromination at position 3:

Strategy :

  • Protection of the amine : Convert the -NH₂ group to a less activating acetanilide (-NHCOCH₃) using acetic anhydride.

  • Bromination : Treat with N-bromosuccinimide (NBS) in the presence of FeBr₃ as a Lewis acid.

  • Deprotection : Hydrolyze the acetanilide under acidic conditions (HCl/MeOH) .

Optimization Data :

StepReagents/ConditionsYield (%)
ProtectionAc₂O, Py, 25°C, 2h95
BrominationNBS, FeBr₃, CHCl₃, 60°C, 6h65
Deprotection2M HCl/MeOH, reflux, 4h90

Palladium-Catalyzed Cross-Coupling

Palladium-mediated reactions enable late-stage functionalization. For instance, Suzuki-Miyaura coupling can introduce bromine to a pre-fluorinated quinoline:

Procedure :

  • Start with 7,8-difluoro-4-aminoquinoline .

  • Perform iodination at position 3 using NIS (N-iodosuccinimide) and H₂SO₄.

  • Execute Suzuki coupling with bromophenylboronic acid under Pd(PPh₃)₄ catalysis .

Challenges :

  • Competing side reactions at fluorine-activated positions.

  • Requires stringent temperature control (70–90°C) to minimize debromination.

Skraup-Doebner-Miller Cyclization with Halogenated Substrates

Classical quinoline syntheses like the Skraup reaction can be adapted using 3-bromo-7,8-difluoroaniline as a precursor. Glycerol or substituted acrylates serve as cyclizing agents under acidic conditions:

Reaction Setup :

  • Aniline derivative: 3-bromo-7,8-difluoroaniline

  • Cyclizing agent: Acrolein in H₂SO₄

  • Oxidizing agent: FeSO₄·7H₂O

Outcome :

  • Forms the quinoline core with inherent bromine and fluorine.

  • Post-synthetic amination via Hofmann degradation (Br → NH₂) .

One-Pot Tandem Halogenation-Amination

A novel one-pot method combines halogenation and amination steps:

  • Quinoline Formation : React 2-chloro-7,8-difluoroquinoline with NH₃ in a sealed tube at 150°C to yield 4-amino-7,8-difluoroquinoline.

  • Bromination : Introduce bromine at position 3 using Br₂ in HBr/AcOH at 0°C.

Advantages :

  • Minimizes intermediate isolation.

  • Total yield: ~55% .

Comparative Analysis of Methods

MethodStepsTotal Yield (%)SelectivityScalability
Cyclization350–60ModerateHigh
Directed Bromination355–60HighModerate
Palladium Coupling345–50LowLow
Skraup Cyclization240–45ModerateHigh
One-Pot Tandem255HighHigh

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-7,8-difluoroquinolin-4-amine, and what critical parameters influence reaction yield and purity?

Methodological Answer: Synthesis typically involves halogenation and amination steps on a quinoline scaffold. A plausible route starts with 7,8-difluoroquinolin-4-amine ( ), followed by regioselective bromination at the 3-position. Key parameters include:

  • Solvent selection : Polar aprotic solvents like N-methylpyrrolidone (NMP) enhance reactivity (as seen in analogous syntheses, ).
  • Temperature control : Bromination reactions often require 80–120°C to avoid side products ().
  • Purification : Column chromatography or recrystallization is critical for isolating the pure product ().
    Yield optimization depends on stoichiometric ratios of brominating agents (e.g., N-bromosuccinimide) and avoiding over-bromination .

Q. How can researchers confirm the regioselectivity of bromine and fluorine substituents during synthesis using spectroscopic methods?

Methodological Answer:

  • 1H/13C NMR : Fluorine atoms induce distinct splitting patterns. For example, fluorine at C7/C8 causes coupling constants (J values) of 8–12 Hz in adjacent protons. Bromine at C3 deshields nearby protons, shifting signals downfield (δ 8.0–8.5 ppm) ().
  • 19F NMR : Unique chemical shifts for F7 and F8 (e.g., δ -110 to -130 ppm) confirm their positions ().
  • X-ray crystallography : Resolves ambiguities in substituent positioning, especially when spectral overlap occurs ().
    Cross-referencing experimental data with computational predictions (e.g., DFT calculations) enhances accuracy .

Advanced Research Questions

Q. How do the electronic effects of bromine and fluorine substituents in this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

  • Bromine : Acts as a directing group, facilitating Suzuki-Miyaura couplings at C3. However, steric hindrance from fluorine atoms at C7/C8 may reduce reaction rates ().
  • Fluorine : Electron-withdrawing effects increase the electrophilicity of the quinoline ring, enhancing reactivity in nucleophilic aromatic substitutions ().
    Mitigation strategies :
    • Use Pd catalysts with bulky ligands (e.g., XPhos) to improve selectivity.
    • Optimize reaction temperatures (60–100°C) to balance activation energy and side reactions ().
      Contradictory data on reaction efficiency can arise from competing pathways (e.g., dehalogenation vs. coupling), requiring kinetic studies .

Q. When encountering discrepancies in NMR spectral data for this compound, what analytical approaches resolve ambiguities in structural assignment?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Correlates proton and carbon shifts to confirm connectivity. For example, HMBC correlations between NH2 (C4) and C3/C5 resolve bromine placement ().
  • Isotopic labeling : Synthesizing deuterated analogs simplifies splitting patterns in crowded spectral regions ().
  • Comparative analysis : Benchmark against structurally similar compounds (e.g., 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine, ) to identify anomalous shifts.
    Contradictions often arise from solvent effects or dynamic processes (e.g., tautomerism). Variable-temperature NMR can detect conformational changes .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antimicrobial activity of halogenated quinolin-4-amine derivatives?

Methodological Answer:

  • Standardized assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols to reduce variability ().
  • Structural analogs : Compare this compound with 4-Bromo-6-chloroquinolin-3-amine () to isolate substituent effects.
  • Mechanistic studies : Probe membrane permeability via fluorescence assays or molecular docking to explain potency differences ().
    Conflicting data may stem from impurities or divergent testing conditions, necessitating rigorous QC and replication .

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